REACTION_CXSMILES
|
CON(C)[C:4](=[O:16])[CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:6][CH:7]([CH3:9])[CH3:8].[CH2:18]1COCC1>C[Mg]Br>[CH3:8][CH:7]([CH3:9])[CH2:6][CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4](=[O:16])[CH3:18]
|
Name
|
N-methoxy-N-methyl-4-methyl-2-phenylpentanamide
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
CON(C(C(CC(C)C)C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
solvent
|
Smiles
|
C[Mg]Br
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 1.2 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc solution was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |